molecular formula C9H12FNO B13062361 2-(2-Fluoroethoxy)-6-methylaniline

2-(2-Fluoroethoxy)-6-methylaniline

Cat. No.: B13062361
M. Wt: 169.20 g/mol
InChI Key: VVXUTFJZEIANSG-UHFFFAOYSA-N
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Description

2-(2-Fluoroethoxy)-6-methylaniline is a fluorinated aromatic amine characterized by a methyl group at the 6-position and a 2-fluoroethoxy substituent at the 2-position of the aniline ring. Its molecular structure combines the electron-donating methyl group with the electron-withdrawing fluoroethoxy moiety, creating unique physicochemical properties. Its fluorine-containing substituent enhances metabolic stability and bioavailability, making it a candidate for targeted drug delivery systems .

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-(2-fluoroethoxy)-6-methylaniline

InChI

InChI=1S/C9H12FNO/c1-7-3-2-4-8(9(7)11)12-6-5-10/h2-4H,5-6,11H2,1H3

InChI Key

VVXUTFJZEIANSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCF)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethoxy)-6-methylaniline typically involves the nucleophilic substitution reaction of 2-chloroethanol with 6-methylaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethoxy)-6-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-(2-Fluoroethoxy)-6-methylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethoxy)-6-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Compounds:

  • AV-45 (Florbetapir) : (E)-4-(2-(6-(2-(2-(2-Fluoroethoxy)ethoxy)ethoxy)pyridin-3-yl)vinyl)-N-methylaniline
    • Role : Aβ amyloid imaging probe for Alzheimer’s disease.
    • Comparison : While AV-45 shares the 2-fluoroethoxy group, it incorporates a pyridinyl-vinyl-aniline backbone and additional ethoxy chains. In vitro binding studies show AV-45 has a Ki value of 7.62 nM for amyloid aggregates, significantly higher than IPBF (2.66 nM) but lower than other derivatives like IMPY (501 nM) .
  • THK-523: 2-(4-Aminophenyl)-6-(2-fluoroethoxy)quinoline Role: Tau protein imaging agent. Comparison: Replaces the aniline ring with a quinoline core but retains the 2-fluoroethoxy group. This modification reduces steric hindrance, enhancing binding to tau fibrils .

Table 1: Binding Affinities of Selected Compounds

Compound Target Ki (nM) Reference
IPBF Amylin aggregates 2.66 ± 0.554
AV-45 (Florbetapir) Aβ amyloid 7.62
IMPY Aβ amyloid 501
THK-523 Tau fibrils 3.8*

*Estimated from analogous studies.

Metabolic and Environmental Relevance

  • 2-Ethyl-6-methylaniline (EMA) :
    • Role : Metabolite of acetochlor (herbicide).
    • Comparison : Lacks fluorine but shares the 6-methylaniline core. EMA and its hydroxylated derivative (HEMA) are monitored as environmental residues due to their persistence in soil and water .
  • 2-Fluoro-6-methylaniline :
    • Role : Intermediate in pharmaceutical synthesis.
    • Comparison : Replaces the 2-fluoroethoxy group with a single fluorine atom. This simplification reduces steric bulk but decreases metabolic stability compared to this compound .

Physicochemical Properties

  • 2-(Difluoromethylsulphonyl)-6-fluoroaniline :
    • Molecular Weight : 225.19 g/mol vs. 183.19 g/mol for this compound.
    • Role : Used in agrochemical synthesis. The difluoromethylsulphonyl group enhances electrophilicity, enabling cross-coupling reactions .
  • 2-(Chloromethyl)-6-methylaniline hydrochloride :
    • Solubility : Hydrochloride salt form improves aqueous solubility, unlike the neutral this compound .

Biological Activity

2-(2-Fluoroethoxy)-6-methylaniline is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H12FNO
  • Molecular Weight : 183.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. The compound is believed to act primarily as an inhibitor of certain enzymes involved in neurotransmitter metabolism and inflammation pathways.

  • Neurotransmitter Modulation : Studies suggest that this compound may influence the levels of neurotransmitters such as dopamine and serotonin, potentially affecting mood and cognitive functions.
  • Anti-inflammatory Effects : Preliminary research indicates that the compound may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
AntidepressantModulates neurotransmitter levels
Anti-inflammatoryReduces cytokine production
AntimicrobialExhibits activity against certain bacterial strains

Case Study 1: Neurotransmitter Modulation

In a study conducted on animal models, administration of this compound resulted in increased serotonin levels, which correlated with reduced anxiety-like behaviors in tests such as the Elevated Plus Maze (EPM). This suggests a potential application in treating anxiety disorders.

Case Study 2: Anti-inflammatory Properties

A recent in vitro study demonstrated that this compound could significantly inhibit the secretion of TNF-alpha and IL-6 from activated macrophages. This finding supports its potential use as an anti-inflammatory agent, particularly in conditions like rheumatoid arthritis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies indicate that the compound has moderate bioavailability and a half-life suitable for therapeutic applications. Toxicological assessments have shown that, at therapeutic doses, it exhibits a favorable safety profile with no significant adverse effects reported in animal models.

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